2-(Benzyloxy)-1-methoxy-4-propylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-1-methoxy-4-propylbenzene is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a benzyloxy group, a methoxy group, and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-methoxy-4-propylbenzene can be achieved through several methods. One common approach involves the alkylation of 2-benzyloxy-1-methoxybenzene with a propyl halide under basic conditions. The reaction typically uses a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the starting material, followed by the addition of the propyl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reaction under milder conditions, reducing the need for harsh reagents and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-methoxy-4-propylbenzene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Hydroxy-substituted benzene derivatives.
Substitution: Various alkylated or acylated benzene derivatives.
Scientific Research Applications
2-(Benzyloxy)-1-methoxy-4-propylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-methoxy-4-propylbenzene involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)ethanol: Similar structure but with an ethanol group instead of a methoxy group.
1-(2-Benzyloxy-2-phenylethyl)-1,2,3-triazole: Contains a triazole ring, used for antifungal activity.
3-(Benzyloxy)pyridin-2-amine: Features a pyridine ring, used in drug development.
Uniqueness
2-(Benzyloxy)-1-methoxy-4-propylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in synthetic organic chemistry and various research fields.
Properties
CAS No. |
185619-19-6 |
---|---|
Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
1-methoxy-2-phenylmethoxy-4-propylbenzene |
InChI |
InChI=1S/C17H20O2/c1-3-7-14-10-11-16(18-2)17(12-14)19-13-15-8-5-4-6-9-15/h4-6,8-12H,3,7,13H2,1-2H3 |
InChI Key |
OOMCOLXYRSHWMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)OC)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.